Enantiomeric Excess: (R)-EHPP Achieves >99% ee vs. Racemic 0% ee
Enzymatic resolution of racemic (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate using an evolved Aspergillus oryzae lipase (AOL-3 F38N/V230R) yields the (R)-enantiomer with an enantiomeric excess (ee) of 99.4% and an E-value of 829.0, demonstrating exceptionally high stereoselectivity . In contrast, the racemic starting material exhibits 0% ee. Commercial (R)-EHPP from vendors such as YongYing Chemical is supplied with ee >99% .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 99.4% ee (resolved product); >99% ee (commercial) |
| Comparator Or Baseline | (R,S)-ethyl-2-(4-hydroxyphenoxy)propanoate: 0% ee |
| Quantified Difference | >99% ee increase |
| Conditions | Enzymatic resolution with AOL-3 F38N/V230R lipase at pH 7.5, 40°C; commercial product specifications |
Why This Matters
High enantiomeric purity ensures that downstream herbicide synthesis yields the active (R)-enantiomer exclusively, maximizing herbicidal potency per unit mass and avoiding inactive stereoisomer waste.
